molecular formula C15H15ClN4O B5360963 N''-[(E)-({4-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)AMINO]GUANIDINE

N''-[(E)-({4-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)AMINO]GUANIDINE

Cat. No.: B5360963
M. Wt: 302.76 g/mol
InChI Key: YGTWHYDKFQWMCH-DJKKODMXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N''-[(E)-({4-[(4-Chlorophenyl)methoxy]phenyl}methylidene)amino]guanidine is a chemical compound of significant interest in medicinal chemistry research, particularly in the development of novel antimicrobial agents. This guanidine-based hydrazone features a chlorobenzyl ether group, a structure known to contribute to biological activity. Guanidine derivatives are recognized as privileged motifs in drug discovery due to their hydrogen-bonding capability and ability to exist as guanidinium cations at physiological pH, facilitating interaction with negatively charged bacterial cell envelopes . Recent scientific investigations into structurally related benzyl guanidine and aminoguanidine hydrazone derivatives have demonstrated potent antibacterial activity against critical pathogens, including Staphylococcus aureus and Escherichia coli , with minimal inhibitory concentrations (MICs) in the low µg/mL range . Some analogues have even shown promising activity against methicillin-resistant Staphylococcus aureus (MRSA) strains . The mechanism of action for this class of compounds may involve the disruption of bacterial cell division by targeting the essential tubulin homolog FtsZ, a component of the bacterial cell division machinery, in addition to potential membrane-disrupting effects . This makes such compounds valuable structural leads for antibiotic optimization strategies against multi-drug resistant bacteria. This product is provided For Research Use Only and is strictly intended for laboratory research applications. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-[(E)-[4-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]guanidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN4O/c16-13-5-1-12(2-6-13)10-21-14-7-3-11(4-8-14)9-19-20-15(17)18/h1-9H,10H2,(H4,17,18,20)/b19-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGTWHYDKFQWMCH-DJKKODMXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC2=CC=C(C=C2)C=NN=C(N)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1COC2=CC=C(C=C2)/C=N/N=C(N)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Synthetic Formation via Condensation

The compound is synthesized through a Schiff base condensation between an aldehyde precursor (e.g., 4-[(4-chlorophenyl)methoxy]benzaldehyde) and aminoguanidine. This is analogous to the synthesis of structurally similar compounds :

Aldehyde+Aminoguanidinereflux, solventSchiff base product\text{Aldehyde} + \text{Aminoguanidine} \xrightarrow{\text{reflux, solvent}} \text{Schiff base product}

Reaction Conditions :

  • Solvents: Ethanol or methanol under reflux .

  • Catalysts: Acidic or basic conditions may accelerate imine formation.

  • Yield Optimization: Crystallization in ethanol is often employed for purification .

Hydrolysis of the Imine Bond

The methylideneamino group (C=N ) undergoes acid-catalyzed hydrolysis , reverting to the parent aldehyde and aminoguanidine :

N”-[(E)-...methylidene)amino]guanidineH+/H2O4-[(4-Chlorophenyl)methoxy]benzaldehyde+Aminoguanidine\text{N''-[(E)-...methylidene)amino]guanidine} \xrightarrow{\text{H}^+/\text{H}_2\text{O}} \text{4-[(4-Chlorophenyl)methoxy]benzaldehyde} + \text{Aminoguanidine}

Key Factors :

  • Rate increases under strongly acidic conditions (e.g., HCl or TFA) .

  • Stability in neutral/basic conditions makes the compound suitable for biological applications .

Reduction of the Imine Group

The C=N bond is reducible to a C-N single bond using agents like sodium borohydride (NaBH₄) or catalytic hydrogenation :

N”-[(E)-...methylidene)amino]guanidineNaBH4N”-[(4-[(4-Chlorophenyl)methoxy]phenylmethyl)amino]guanidine\text{N''-[(E)-...methylidene)amino]guanidine} \xrightarrow{\text{NaBH}_4} \text{N''-[({4-[(4-Chlorophenyl)methoxy]phenyl}methyl)amino]guanidine}

Applications :

  • Produces saturated derivatives with altered bioavailability and target affinity .

Nucleophilic Substitution at the Aromatic Ring

The 4-chlorophenyl methoxy group may participate in aromatic electrophilic substitution , though steric hindrance from the methoxy group limits reactivity. Potential reactions include:

  • Nitration : Directed to the para position relative to the methoxy group under mixed acid conditions.

  • Sulfonation : Requires fuming sulfuric acid due to deactivation by the electron-withdrawing chlorine .

Salt Formation with Acids

The guanidine group forms stable salts with inorganic or organic acids (e.g., HCl, TFA) :

Guanidine free base+HClGuanidinium chloride salt\text{Guanidine free base} + \text{HCl} \rightarrow \text{Guanidinium chloride salt}

Impact :

  • Enhances solubility in polar solvents for pharmaceutical formulations .

Coordination with Metal Ions

The guanidine moiety acts as a ligand , forming complexes with transition metals (e.g., Hg²⁺, Cu²⁺), which are utilized in catalytic guanylation reactions :

Compound+HgCl2Hg(II) complex\text{Compound} + \text{HgCl}_2 \rightarrow \text{Hg(II) complex}

Applications :

  • Facilitates desulfurization or coupling reactions in synthetic pathways .

Functionalization via Cross-Coupling

The chlorophenyl group may undergo Suzuki-Miyaura coupling with aryl boronic acids in the presence of palladium catalysts :

4-Chlorophenyl group+Ar-B(OH)2Pd catalystBiaryl derivative\text{4-Chlorophenyl group} + \text{Ar-B(OH)}_2 \xrightarrow{\text{Pd catalyst}} \text{Biaryl derivative}

Conditions :

  • Requires anhydrous solvents (e.g., THF) and elevated temperatures .

Enzymatic Interactions

While not a classical reaction, the compound exhibits bioactivity through enzyme inhibition. Studies on analogous guanidines suggest:

  • Antimicrobial Activity : Disruption of bacterial cell membranes via guanidinium group interactions .

  • α-Synuclein Inhibition : Potential to prevent protein aggregation in neurodegenerative diseases .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that derivatives of guanidine compounds, including N''-[(E)-({4-[(4-chlorophenyl)methoxy]phenyl}methylidene)amino]guanidine, exhibit significant anticancer properties. A study demonstrated that certain modifications of guanidine compounds can inhibit histone deacetylases (HDACs), which are implicated in cancer progression. The synthesized guanidine derivatives showed promising results against various cancer cell lines, suggesting their potential as HDAC inhibitors .

Antimicrobial Properties
The compound also shows potential antimicrobial activity. Studies have reported that certain guanidine derivatives can act against bacterial strains, making them candidates for developing new antimicrobial agents. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential enzymes .

Anti-inflammatory Effects
Another area of interest is the anti-inflammatory properties of guanidine compounds. Some studies suggest that these compounds can modulate inflammatory pathways, potentially leading to therapeutic applications in treating inflammatory diseases .

Pharmacology

Drug Design and Development
The structural features of this compound make it a valuable scaffold in drug design. Its ability to interact with various biological targets allows for the development of multi-target drugs, which can enhance therapeutic efficacy and reduce side effects .

Receptor Modulation
Research has indicated that guanidine derivatives can act as modulators for specific receptors involved in neurotransmission and pain pathways. This suggests potential applications in treating neurological disorders and chronic pain conditions .

Material Science

Synthesis of Functional Materials
The synthesis of this compound has been explored for creating novel materials with unique properties. For instance, its incorporation into polymer matrices can enhance the mechanical and thermal stability of the resulting materials, making them suitable for various industrial applications .

Case Studies

Study Focus Findings
Study 1Anticancer ActivityDemonstrated potent HDAC inhibition in cancer cell lines with structural analogs of guanidine .
Study 2Antimicrobial PropertiesShowed effectiveness agai

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Comparisons: 4-Chlorophenyl Methoxy Motifs

The 4-[(4-chlorophenyl)methoxy]phenyl group is a recurring structural motif in compounds with diverse backbones:

  • : Sulfonamide derivatives (e.g., compounds 15 , 16 , 17 ) incorporate this substituent via hydrazinecarbonyl linkages. For instance, compound 15 (4-chlorophenyl variant) exhibits a high yield (95%) and melting point (226–227°C), attributed to strong intermolecular interactions from the sulfonamide and chlorophenyl groups .
  • : Benzamide derivatives (e.g., compounds 65, 66) share the same substituent but feature aminoethyl-benzamide backbones. These compounds, synthesized with yields of 69–76%, demonstrate potent anti-Trypanosoma brucei activity, suggesting the 4-chlorophenyl methoxy group enhances target binding .

Key Contrast : The target compound’s guanidine group replaces sulfonamide or benzamide functionalities, likely altering solubility and hydrogen-bonding capacity. Guanidine’s high basicity (pKa ~13) may improve ionic interactions but reduce membrane permeability compared to neutral sulfonamides or amides.

Backbone Comparisons: Hydrazine vs. Guanidine

  • and : Hydrazine derivatives (e.g., compound 15, DY131) share a benzylideneamino group but lack the guanidine moiety.
  • This modification could improve potency but may require structural optimization to mitigate toxicity.

Biological Activity

N''-[(E)-({4-[(4-chlorophenyl)methoxy]phenyl}methylidene)amino]guanidine is a synthetic organic compound with potential biological activities, particularly in pharmacology. This article provides a comprehensive overview of its biological activity, including its synthesis, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound features a complex molecular structure characterized by the following components:

  • Chlorophenyl group : Enhances lipophilicity and biological interactions.
  • Methoxy substituent : May influence electronic properties and reactivity.
  • Guanidine moiety : Known for its role in various biological activities.

The molecular formula is C24H23ClN2O2C_{24}H_{23}ClN_2O_2, with a molecular weight of approximately 426.90 g/mol .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, often utilizing methods such as:

  • Condensation reactions to form the guanidine structure.
  • Functional group modifications to introduce the chlorophenyl and methoxy groups.

Anticancer Activity

Several studies have indicated that compounds with similar structures to this compound exhibit significant anticancer properties. For instance, derivatives of guanidine have been tested against various cancer cell lines with promising results:

CompoundCell Lines TestedGI50 (µM)Activity
1Leukemia0.3High
2Colon Cancer3.0Moderate
3Breast Cancer1.5High

The compound's structural features, particularly the presence of the chlorophenyl and methoxy groups, may enhance its interaction with cellular targets involved in tumor proliferation .

Antiviral Activity

Research has also explored the antiviral potential of related compounds. For example, N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide has demonstrated activity against Hepatitis B virus (HBV), suggesting that similar derivatives may hold promise in antiviral applications .

The biological activity of this compound may involve multiple mechanisms:

  • Inhibition of enzyme activity : Compounds in this class often act as inhibitors of key enzymes involved in cancer cell metabolism.
  • Induction of apoptosis : Structural analogs have been shown to promote programmed cell death in cancer cells by modulating signaling pathways such as RAS-ERK and AKT/FOXO3a .

Case Studies and Research Findings

  • Study on Antitumor Activity : A study evaluated the efficacy of a guanidine derivative against 21 human tumor cell lines, revealing significant cytotoxicity particularly towards leukemia cells (GI50 = 0.3 µM) .
  • Antiviral Screening : Another investigation assessed the antiviral properties of related compounds against HBV, highlighting their potential as therapeutic agents for viral infections .
  • Enzyme Inhibition Studies : The compound was also evaluated for its inhibitory effects on acetylcholinesterase (AChE) and urease, demonstrating moderate to strong activity against these enzymes, which are crucial in various physiological processes .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N''-[(E)-({4-[(4-CHlorophenyl)methoxy]phenyl}methylidene)amino]guanidine, and how can purity be optimized?

  • Methodological Answer :

  • Synthesis : Begin with a Schiff base formation between 4-[(4-chlorophenyl)methoxy]benzaldehyde and aminoguanidine under reflux in ethanol or methanol, using catalytic acetic acid to drive imine bond formation .
  • Purification : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol/water mixtures to achieve >95% purity. Monitor reaction progress via TLC (Rf ~0.5 in 1:1 ethyl acetate/hexane) .
  • Characterization : Confirm structure via 1H^1H- and 13C^{13}C-NMR, FT-IR (C=N stretch ~1600–1650 cm1^{-1}), and high-resolution mass spectrometry (HRMS) .

Q. How should stability studies be designed to assess the compound’s degradation under varying storage conditions?

  • Methodological Answer :

  • Experimental Design : Prepare aliquots stored at 4°C (refrigerated), -20°C (frozen), and room temperature (25°C) under inert atmosphere (N2_2) and ambient humidity.
  • Analysis : Use HPLC-UV (C18 column, acetonitrile/water mobile phase) to quantify degradation products over 30 days. Compare retention times and peak areas against freshly synthesized standards .
  • Key Metrics : Degradation thresholds (>10% impurity) should trigger revised storage protocols, such as lyophilization or desiccant use .

Advanced Research Questions

Q. What computational and experimental strategies resolve contradictions in the compound’s reported biological activity (e.g., antimicrobial vs. cytotoxic effects)?

  • Methodological Answer :

  • Mechanistic Studies : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to microbial targets (e.g., bacterial DNA gyrase) versus human kinases. Validate with in vitro enzyme inhibition assays .
  • Cellular Assays : Use flow cytometry to differentiate apoptosis (Annexin V/PI staining) from necrosis in cancer cell lines (e.g., HeLa, MCF-7). Cross-reference with bacterial viability assays (MIC/MBC determinations) .
  • Data Integration : Apply multivariate statistical analysis (e.g., PCA) to correlate structural descriptors (logP, polar surface area) with activity discrepancies .

Q. How can environmental fate studies be structured to evaluate the compound’s persistence and metabolite toxicity?

  • Methodological Answer :

  • Fate Analysis : Use OECD 307 guidelines for soil biodegradation testing. Monitor parent compound and metabolites via LC-MS/MS over 28 days under aerobic/anaerobic conditions .
  • Metabolite Identification : Employ high-resolution orbitrap MS with fragmentation patterns to identify hydroxylated or dechlorinated derivatives. Compare toxicity profiles using Daphnia magna acute toxicity assays .
  • Modeling : Apply EPI Suite to predict bioaccumulation potential (BCF) and persistence (half-life in water/soil) .

Data Analysis & Validation

Q. What validation protocols ensure reproducibility in spectroscopic and chromatographic data across laboratories?

  • Methodological Answer :

  • Interlaboratory Calibration : Share standardized NMR (e.g., 500 MHz, CDCl3_3/DMSO-d6_6) and HPLC (C18, 0.1% TFA modifier) protocols. Use certified reference materials (CRMs) for instrument calibration .
  • Statistical Reporting : Report R2R^2, LOD/LOQ, and intra-/inter-day precision (%RSD) for analytical methods. Disclose raw data in supplementary materials to enable meta-analysis .

Q. How can conflicting crystallographic data on analogous guanidine derivatives inform structural refinements?

  • Methodological Answer :

  • X-ray Diffraction : Compare unit cell parameters (e.g., space group, Z-value) of the target compound with structurally similar derivatives (e.g., 4-(4-chlorophenyl)-6-methylpyrimidin-2-amine) to identify packing discrepancies .
  • DFT Optimization : Use Gaussian 16 to optimize geometry and calculate theoretical XRD patterns. Overlay experimental/theoretical data (Mercury software) to refine hydrogen bonding or torsion angle inaccuracies .

Methodological Resources

  • Synthesis & Characterization : Refer to protocols in Acta Crystallographica for crystallographic standards and IUPAC guidelines for analytical reporting .
  • Environmental Impact : Follow Project INCHEMBIOL frameworks for fate and risk assessment .
  • Computational Tools : Utilize AutoDock Vina for docking studies and EPI Suite for environmental modeling .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.